Benzyl benzyl(phenylsulfonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl benzyl(phenylsulfonyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of benzyl, phenylsulfonyl, and carbamate functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl benzyl(phenylsulfonyl)carbamate typically involves the reaction of benzyl chloroformate with phenylsulfonylamine in the presence of a base. The reaction is carried out under mild conditions, often at room temperature, to yield the desired carbamate product. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{OCOCl} + \text{C}_6\text{H}_5\text{SO}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCO}\text{NH}\text{SO}_2\text{C}_6\text{H}_5} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Benzyl benzyl(phenylsulfonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylsulfonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted carbamates and sulfonamides.
Scientific Research Applications
Benzyl benzyl(phenylsulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzyl benzyl(phenylsulfonyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of enzyme activity. The phenylsulfonyl group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the phenylsulfonyl group.
Phenylsulfonyl carbamate: Contains the phenylsulfonyl group but lacks the benzyl group.
Uniqueness
Benzyl benzyl(phenylsulfonyl)carbamate is unique due to the presence of both benzyl and phenylsulfonyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
6629-36-3 |
---|---|
Molecular Formula |
C21H19NO4S |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
benzyl N-(benzenesulfonyl)-N-benzylcarbamate |
InChI |
InChI=1S/C21H19NO4S/c23-21(26-17-19-12-6-2-7-13-19)22(16-18-10-4-1-5-11-18)27(24,25)20-14-8-3-9-15-20/h1-15H,16-17H2 |
InChI Key |
UNGOKENUTQUJMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C(=O)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.